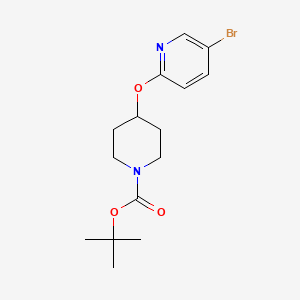

tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS: 194668-49-0) is a brominated pyridine-piperidine hybrid compound with the molecular formula C₁₅H₂₁BrN₂O₃ and a molecular weight of 357.26 g/mol . The structure consists of a piperidine ring linked via an ether oxygen to a 5-bromopyridin-2-yl moiety, with a tert-butyloxycarbonyl (Boc) group protecting the piperidine nitrogen. This compound is widely utilized as a key intermediate in pharmaceutical and materials chemistry due to its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions facilitated by the bromine substituent .

Properties

IUPAC Name |

tert-butyl 4-(5-bromopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-8-6-12(7-9-18)20-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWUDTMOOQHRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 5-bromopyridin-2-ol with tert-butyl 4-hydroxypiperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules.

Biology and Medicine: Its ability to undergo various chemical modifications makes it a candidate for drug discovery and development .

Industry: In the industrial sector, tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate is not well-documented in the literature. its reactivity and ability to form various derivatives suggest that it can interact with different molecular targets and pathways. Further research is needed to elucidate its specific mechanisms and potential biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives, which differ in substituent positions, heterocyclic cores, or functional groups. Below is a detailed comparison:

Structural Analogues and Key Differences

Comparative Analysis of Physicochemical Properties

- Electronic Effects : Replacement of pyridine with pyrimidine (CAS 832735-41-8) increases electron deficiency, accelerating cross-coupling reactions but requiring stricter temperature control .

- Ring Size Impact : Pyrrolidine derivatives (e.g., 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine) introduce steric constraints, which can hinder or enhance target engagement depending on the biological system .

Biological Activity

tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the reaction of piperidine derivatives with brominated pyridines. The basic structure consists of a piperidine ring substituted with a tert-butyl group and a 5-bromopyridine moiety linked via an ether bond.

Kinase Inhibition

Research indicates that tert-butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate exhibits inhibitory activity against several kinases, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Epidermal Growth Factor Receptor (EGFR)

- RET-Tyrosine Kinase

These kinases are crucial in various signaling pathways related to cancer progression and angiogenesis. The compound's ability to inhibit these receptors suggests its potential as an anti-cancer agent.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity. It binds to the ATP-binding site of the target kinases, preventing substrate phosphorylation and subsequent signal transduction.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For example, studies showed that it reduced tumor cell viability by up to 70% at concentrations ranging from 1 to 10 µM.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| A549 (Lung cancer) | 5.0 | 75% |

| MCF7 (Breast cancer) | 3.5 | 80% |

| HeLa (Cervical cancer) | 4.2 | 70% |

In Vivo Studies

Animal model studies have further supported the efficacy of tert-butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate. In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

Structure-Activity Relationship (SAR)

The presence of the brominated pyridine moiety is essential for the biological activity of this compound. Modifications to this structure can lead to variations in potency and selectivity against different kinases. For instance, substituting the bromine with other halogens has been shown to alter the inhibitory profile significantly.

Q & A

Q. What are the key steps in synthesizing tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a reported method involves reacting a piperidine derivative with 5-bromo-2-hydroxypyridine under basic conditions (e.g., K₂CO₃ in DMF), followed by Boc protection using di-tert-butyl dicarbonate. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Characterization via H NMR, C NMR, and mass spectrometry confirms structural integrity .

Q. Which analytical techniques are critical for confirming the compound’s structure?

Key techniques include:

- NMR spectroscopy : H and C NMR identify proton and carbon environments (e.g., piperidine ring protons at δ 3.4–4.0 ppm, tert-butyl group at δ 1.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 357.25 for [M+H]) .

- X-ray diffraction (XRD) : Single-crystal XRD provides definitive bond lengths and angles (e.g., C–O bond length ~1.36 Å in the pyridyloxy moiety) .

- FT-IR : Peaks at ~1700 cm confirm the carbonyl group of the Boc moiety .

Q. How is the compound purified after synthesis?

Purification methods include:

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane removes unreacted starting materials and byproducts .

- Partitioning : Post-reaction mixtures are partitioned between CHCl and aqueous NaHCO to separate organic and inorganic layers .

- Recrystallization : Ethanol/water mixtures yield high-purity crystalline material .

Q. What are the compound’s key physical and chemical properties?

- Physical state : Light yellow crystalline solid .

- Solubility : Soluble in dichloromethane, THF, and DMF; sparingly soluble in water .

- Stability : Stable under inert atmospheres but sensitive to strong acids/bases due to Boc group lability .

Advanced Questions

Q. How can density functional theory (DFT) elucidate the compound’s molecular structure?

DFT calculations (e.g., B3LYP/6-311+G(2d,p) level) optimize the molecular geometry and predict electronic properties:

- Molecular Electrostatic Potential (MEP) : Highlights electrophilic regions (e.g., bromine atom) for reactivity studies .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate kinetic stability and charge-transfer potential .

- Comparison with XRD : DFT-optimized bond lengths (e.g., C–Br: 1.89 Å) align closely with experimental XRD data (1.90 Å), validating computational models .

Q. How should researchers address discrepancies between experimental and computational spectral data?

Discrepancies (e.g., NMR chemical shifts or IR peak positions) may arise from:

- Solvent effects : Simulated spectra often assume gas-phase conditions, whereas experimental data reflect solvent interactions .

- Tautomerism : Prototropic shifts in solution (undetected in XRD) can alter spectral profiles .

- Crystal packing : XRD reflects solid-state interactions absent in DFT gas-phase models .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?

The 5-bromopyridyl moiety participates in Suzuki or Buchwald-Hartwig couplings:

Q. How can the compound serve in structure-activity relationship (SAR) studies?

- Bioisosteric replacements : Substituting the bromine with other halogens or boronate groups alters target binding (e.g., kinase inhibition) .

- Piperidine modifications : Replacing the Boc group with acyl or sulfonyl moieties modulates pharmacokinetic properties .

- Pyridyloxy linker : Adjusting the oxygen linker length impacts conformational flexibility in receptor interactions .

Q. What safety protocols are essential for handling this compound?

Q. How do crystallographic and computational structural insights complement each other?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.